molecular formula C14H11ClN2O B8429984 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B8429984
M. Wt: 258.70 g/mol
InChI Key: JZWUYNXAHCJPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-alpha]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

8-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3

InChI Key

JZWUYNXAHCJPKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of metal-free conditions, which are environmentally friendly and efficient . Industrial production methods often employ multi-component reactions and condensation reactions to achieve high yields and purity .

Chemical Reactions Analysis

8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are often derivatives with enhanced biological activity or improved chemical stability.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-alpha]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

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